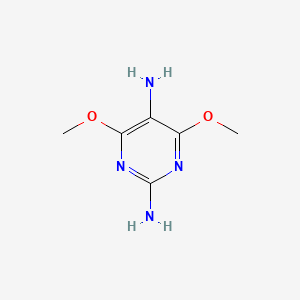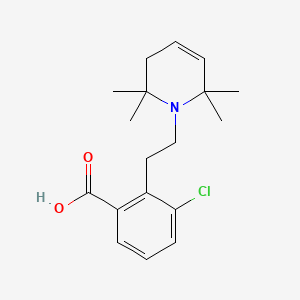
Benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester is a synthetic organic compound It is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom at the meta position and an ester linkage to a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester typically involves the esterification of m-chlorobenzoic acid with 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the ester linkage, converting it into the corresponding alcohol.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridyl group.
Reduction: Corresponding alcohols from the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural similarity to certain bioactive molecules could make it a candidate for drug development.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceuticals. Its ester linkage and pyridyl group are common motifs in many therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which benzoic acid, m-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester linkage can be hydrolyzed in vivo, releasing the active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, m-chloro-, ethyl ester: Lacks the pyridyl group, making it less versatile in terms of functionalization.
Benzoic acid, p-chloro-, 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester: Similar structure but with a chlorine atom at the para position, potentially altering its reactivity and properties.
Uniqueness
The presence of both the m-chloro substituent and the 2-(3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridyl)ethyl ester group makes this compound unique
Propriétés
Numéro CAS |
30914-43-3 |
|---|---|
Formule moléculaire |
C18H24ClNO2 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
3-chloro-2-[2-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C18H24ClNO2/c1-17(2)10-6-11-18(3,4)20(17)12-9-13-14(16(21)22)7-5-8-15(13)19/h5-8,10H,9,11-12H2,1-4H3,(H,21,22) |
Clé InChI |
IMMOCISJLDODTN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC(N1CCC2=C(C=CC=C2Cl)C(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


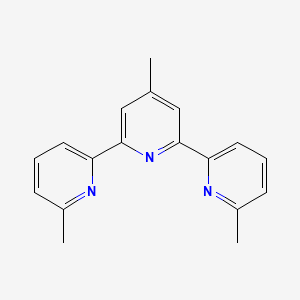
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
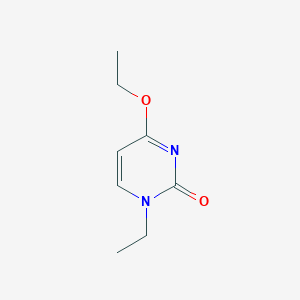

![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
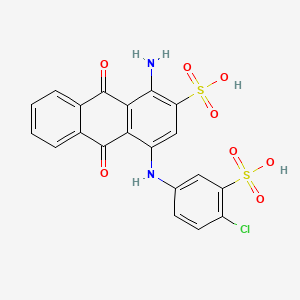
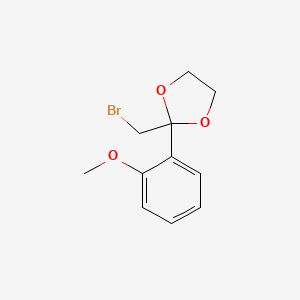
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)



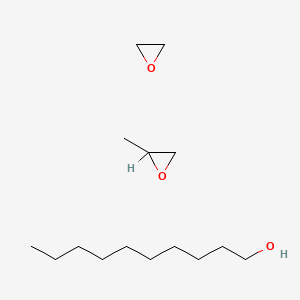
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
